3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methylpropanoate
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methylpropanoate: is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, substituted with a trifluoromethyl group, a dimethoxyphenyl group, and a 2-methylpropanoate ester. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using a dimethoxybenzoyl chloride derivative in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the chromen-4-one derivative with 2-methylpropanoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols, amines, or halides under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine:
- Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methylpropanoate is not fully elucidated. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and oxidative stress, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Comparison with Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- 3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl butanoate
Comparison:
- Uniqueness: The presence of the 2-methylpropanoate ester group distinguishes 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methylpropanoate from its analogs. This ester group can influence the compound’s solubility, reactivity, and biological activity.
- Properties: Similar compounds may share some chemical properties but differ in their physical properties and biological activities due to variations in the ester group.
Properties
Molecular Formula |
C22H19F3O6 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C22H19F3O6/c1-11(2)21(27)30-13-6-7-14-16(10-13)31-20(22(23,24)25)18(19(14)26)12-5-8-15(28-3)17(9-12)29-4/h5-11H,1-4H3 |
InChI Key |
YSCFDDANBWDAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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